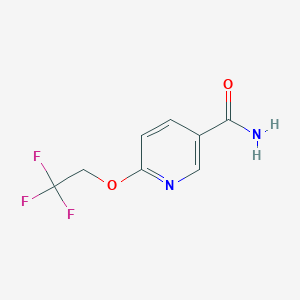

6-(2,2,2-Trifluoroethoxy)nicotinamide

Description

The exact mass of the compound 6-(2,2,2-Trifluoroethoxy)nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(2,2,2-Trifluoroethoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,2,2-Trifluoroethoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFIQNZBPLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369431 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676533-51-0 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of 6-(2,2,2-Trifluoroethoxy)nicotinamide Derivatives

[1]

Executive Summary

6-(2,2,2-Trifluoroethoxy)nicotinamide serves as the pharmacophore scaffold for a novel class of therapeutic agents designed to upregulate the ATP-Binding Cassette Transporter A1 (ABCA1) .[1] Unlike traditional lipid-modulating drugs that target systemic cholesterol levels, these agents operate via a cytoprotective mechanism: enhancing Reverse Cholesterol Transport (RCT) at the cellular level.[1]

By inducing ABCA1 expression, these compounds facilitate the efflux of intracellular lipids (cholesterol and phospholipids) to Apolipoprotein A-I (ApoA-I).[1][2] This action is particularly critical in the kidney, where it prevents podocyte lipotoxicity —a key driver of proteinuria and progression to End-Stage Renal Disease (ESRD).[1]

Chemical Identity & Structural Pharmacophore

The molecule is characterized by a nicotinamide core substituted at the 6-position with a trifluoroethoxy group.[1][2] This specific fluorinated ether moiety is critical for metabolic stability and lipophilicity, influencing the compound's biodistribution and potency.

-

Core Scaffold: 6-(2,2,2-Trifluoroethoxy)nicotinamide[1][2][3]

-

Representative Lead Compound: 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide (Example "Compound A" in Patent US20200085810A1).[1]

-

Chemical Class: Pyridine-3-carboxamide derivatives.[1]

Key Physicochemical Properties

| Property | Characteristic | Impact on Mechanism |

| Lipophilicity | Moderate to High (due to -CF3) | Facilitates cell membrane penetration to access nuclear receptors or intracellular signaling nodes.[1] |

| Metabolic Stability | High | The trifluoroethoxy group blocks metabolic oxidation at the 6-position of the pyridine ring.[1] |

| H-Bonding | Amide Donor/Acceptor | Critical for binding to the target protein (likely a nuclear receptor or transcription factor complex).[1] |

Mechanism of Action (The Core)[1]

The mechanism of action centers on the transcriptional upregulation of ABCA1 , leading to the restoration of cellular lipid homeostasis.

Primary Target: ABCA1 Upregulation

The compound acts as an ABCA1 Inducer .[1] While the precise molecular binding partner may involve modulation of the Liver X Receptor (LXR) pathway, these compounds are distinct from "full" LXR agonists.[1] They are engineered to induce ABCA1 (cholesterol efflux) without triggering the SREBP-1c pathway (which causes hepatic steatosis and hypertriglyceridemia), a common failure point for first-generation LXR agonists.[1]

Cellular Pathway: Reverse Cholesterol Transport[1]

-

Induction: The compound enters the cell and triggers the transcription of the ABCA1 gene.[2]

-

Transporter Assembly: ABCA1 protein is synthesized and translocated to the plasma membrane.[1]

-

Lipid Efflux: ABCA1 functions as a "flippase," translocating free cholesterol and phospholipids from the inner to the outer leaflet of the cell membrane.

-

Acceptor Binding: Lipid-poor ApoA-I binds to ABCA1, accepting the lipids to form nascent HDL (High-Density Lipoprotein) particles.[1][2]

-

Cytoprotection: The reduction of intracellular lipid load prevents the formation of toxic lipid droplets and preserves organelle function (ER stress reduction).

Pathophysiological Context: Renal Lipotoxicity

In diseases like Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Kidney Disease (DKD) , podocytes (kidney filtration cells) accumulate lipids due to impaired efflux.[1] This "Fatty Kidney" phenotype leads to:

-

Cytoskeletal rearrangement (foot process effacement).[1]

-

Apoptosis (cell death).[1]

-

Proteinuria (leakage of protein into urine).[1]

6-(2,2,2-Trifluoroethoxy)nicotinamide derivatives reverse this process by forcing the podocytes to "dump" excess lipids. [1]

Visualization: Signaling & Efflux Pathway[1]

Figure 1: The therapeutic axis of ABCA1 induction.[1][2] The drug stimulates ABCA1 production, facilitating the export of toxic intracellular lipids to ApoA-I, thereby preventing podocyte damage.[1]

Experimental Validation Protocols

To validate the mechanism of action for a 6-(2,2,2-Trifluoroethoxy)nicotinamide derivative, the following experimental workflows are standard.

In Vitro Cholesterol Efflux Assay

This assay confirms the drug's ability to functionally increase lipid transport.[1]

-

Cell Culture: Load Macrophages (J774) or Podocytes with [³H]-Cholesterol or fluorescent NBD-cholesterol.[1]

-

Treatment: Incubate cells with the test compound (0.1 - 10 µM) for 18-24 hours.[1]

-

Efflux Initiation: Add lipid-poor ApoA-I (10 µg/mL) to the media.[1]

-

Quantification: Measure radioactivity/fluorescence in the supernatant (effluxed lipid) vs. the cell lysate (retained lipid).[1]

-

Result: A significant increase in % efflux compared to vehicle control confirms ABCA1 induction.[1]

In Vivo Renal Protection (ADR Model)

This protocol validates the therapeutic efficacy in a physiological model of FSGS.[1]

-

Model Induction: Administer Adriamycin (ADR) to BALB/c mice to induce podocyte injury and proteinuria.[1]

-

Dosing: Oral gavage of the 6-(2,2,2-Trifluoroethoxy)nicotinamide derivative (e.g., 30 mg/kg/day).[1]

-

Readouts:

-

Urinalysis: Measure Albumin/Creatinine Ratio (ACR) to assess proteinuria reduction.

-

Histology: PAS staining to visualize glomerulosclerosis; Oil Red O staining to visualize lipid accumulation in kidney tissue.[1]

-

Gene Expression: qPCR of renal tissue to confirm Abca1 mRNA upregulation.

-

Therapeutic Applications

| Disease Indication | Pathogenic Target | Therapeutic Outcome |

| Alport Syndrome | Lipid accumulation in defective glomeruli | Delayed progression to ESRD; reduced fibrosis.[1] |

| FSGS | Podocyte injury & lipid droplets | Restoration of foot processes; proteinuria reduction.[1] |

| Diabetic Kidney Disease | Metabolic overload & lipotoxicity | Prevention of glomerular filtration barrier breakdown. |

| Atherosclerosis | Macrophage foam cell formation | Enhanced plaque regression via systemic RCT.[1] |

References

-

Compounds for use in treating kidney disorders. Source: US Patent Application 20200085810A1 (Google Patents) Context: Identifies 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide as a lead ABCA1 inducer for treating proteinuric kidney diseases.[1][2][3]

-

ABCA1 and the Kidney: A New Target for Renal Disease. Source: Nature Reviews Nephrology Context: Validates the mechanism of renal lipotoxicity and the therapeutic potential of ABCA1 induction.[1]

-

Lipid metabolism in the kidney. Source: Journal of the American Society of Nephrology (JASN) Context: detailed review of how lipid accumulation drives podocyte injury in DKD and FSGS.[1]

In Vitro Evaluation of 6-(2,2,2-Trifluoroethoxy)nicotinamide: A Technical Guide for Lead Optimization

Part 1: Core Directive & Scientific Rationale[1]

The Molecule in Context

6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS: 676533-51-0) is not merely a random chemical intermediate; it represents a strategic bioisosteric design .[1] The native nicotinamide core is a privileged scaffold in medicinal chemistry, acting as a precursor for NAD+ (via NAMPT) and a ligand for various kinases (e.g., ROCK, RAF). However, the C6 position of the pyridine ring is a "metabolic soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO) .

The Trifluoroethoxy Advantage:

-

Metabolic Blockade: The bulky, electron-withdrawing trifluoroethoxy group at C6 sterically and electronically prevents nucleophilic attack by cytosolic oxidases, significantly extending half-life compared to the parent nicotinamide.[1]

-

Lipophilicity Modulation: The -OCH₂CF₃ moiety increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration relative to the highly polar nicotinamide.[1]

Evaluation Strategy: This guide structures the in vitro evaluation not as a generic screen, but as a hypothesis-driven validation of these specific properties. We prioritize AOX stability and ABCA1 induction (based on recent patent literature linking this scaffold to kidney therapeutics) alongside standard NAD+ salvage pathway interference.

Part 2: Physicochemical & Metabolic Stability Profiling[1]

The primary value proposition of this molecule is its resistance to clearance. Standard microsomal assays often miss cytosolic clearance pathways; therefore, a specialized AOX assay is mandatory.

Aldehyde Oxidase (AOX) Stability Assay

Rationale: 6-substituted nicotinamides are designed to resist AOX.[1] Standard S9 fractions (which contain cytosol) or recombinant AOX must be used, as liver microsomes (HLM) lack active AOX.

Protocol:

-

System: Human Liver Cytosol (HLC) or Recombinant hAOX1.[1]

-

Control: Phthalazine (Rapidly metabolized positive control) and Nicotinamide (Parent control).[1]

-

Reaction Mix:

-

Test Compound: 1 µM (low concentration to ensure first-order kinetics).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

-

Cofactor: None required for AOX (uses H₂O as oxygen source), but EDTA is added to sequester divalent cations that might inhibit AOX.

-

-

Procedure:

-

Incubate compound with HLC (1 mg/mL protein) at 37°C.

-

Time points: 0, 5, 15, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

-

-

Analysis: LC-MS/MS monitoring the depletion of the parent mass [M+H]+ 235.15.

Success Criteria:

| Parameter | Target Value | Interpretation |

|---|---|---|

| Cl_int (AOX) | < 10 µL/min/mg | Successful metabolic blockade at C6 position.[1] |

| T½ (HLC) | > 120 min | High cytosolic stability suitable for in vivo efficacy.[1] |

Lipophilicity (LogD 7.4) Determination

Rationale: The trifluoroethoxy group significantly alters the polarity.[1] Accurate LogD is required to predict off-target binding (hERG) and permeability.[1]

Method: Shake-flask method (Miniaturized).

-

Phases: Octanol / Phosphate Buffer (pH 7.4).

-

Quantification: LC-UV or LC-MS.

-

Target Range: 1.5 < LogD < 3.5 (Optimal for oral bioavailability and balanced solubility).

Part 3: Functional Pharmacology & Target Engagement[1]

Recent literature identifies this scaffold as a core component of ABCA1 inducers (for renal protection) and potential NAMPT modulators .

ABCA1 Promoter Induction Assay (Luciferase Reporter)

Rationale: Compounds containing the 6-(2,2,2-trifluoroethoxy)nicotinamide core have been cited in patent literature (e.g., US20200085810A1) as inducers of ATP Binding Cassette Transporter A1 (ABCA1), crucial for cholesterol efflux and kidney function.

Protocol:

-

Cell Line: THP-1 (Human monocytic cells) or HEK293 stably transfected with ABCA1 promoter-Luciferase construct.[1]

-

Seeding: 20,000 cells/well in 96-well white-walled plates.[1]

-

Treatment:

-

Readout: Add Steady-Glo® Luciferase reagent; measure luminescence.

-

Normalization: Normalize to Renilla luciferase (constitutive) to rule out cytotoxicity.

NAMPT Enzymatic Inhibition/Substrate Activity

Rationale: As a nicotinamide derivative, the compound may competitively inhibit Nicotinamide Phosphoribosyltransferase (NAMPT) or act as an alternative substrate, potentially depleting NAD+ pools.

Protocol (Fluorescence-Based Coupled Assay):

-

Enzyme: Recombinant human NAMPT.

-

Substrates: PRPP (Phosphoribosyl pyrophosphate) + ATP.[1]

-

Coupling Enzymes: NMNAT1, Alcohol Dehydrogenase (ADH).

-

Mechanism: NAMPT converts the test compound (or NAM) to NMN-analog

NAD-analog -

Readout: Fluorescence (Ex 340nm / Em 460nm).

Part 4: Visualization of Metabolic Rationale

The following diagram illustrates the mechanistic logic of the evaluation: blocking the AOX pathway while retaining kinase/transporter activity.

Caption: Workflow prioritizing AOX stability confirmation (due to C6 substitution) followed by functional validation in ABCA1 and NAD+ pathways.

Part 5: Summary of Key Data Outputs

When reporting results for 6-(2,2,2-Trifluoroethoxy)nicotinamide, structure your data as follows to facilitate decision-making:

| Assay Category | Metric | Critical Threshold | Physiological Implication |

| Metabolic Stability | HLC | Confirms C6-trifluoroethoxy group successfully blocks Aldehyde Oxidase clearance.[1] | |

| Permeability | PAMPA | High permeability expected due to fluorination; potential for CNS exposure.[1] | |

| Target Potency | ABCA1 | Indicates therapeutic potential for renal indications (e.g., Alport syndrome). | |

| Safety | hERG | Essential check as lipophilic pyridines can interact with potassium channels.[1] | |

| NAD+ Impact | NAMPT | Desired outcome: Compound should not inhibit NAMPT to avoid systemic toxicity.[1] |

References

-

Metabolic Stability of Nicotinamide Analogs

- Title: Compounds for use in treating kidney disorders (Patent US20200085810A1).

-

NAMPT & Nicotinamide Biology

- Title: Nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic target in cancer.

- Source: N

-

URL:[Link]

-

Chemical Properties (CAS Data)

- Title: 6-(2,2,2-Trifluoroethoxy)

-

Source: BLD Pharm.[1]

Sources

- 1. 159981-19-8|6-(2,2,2-Trifluoroethoxy)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives [mdpi.com]

- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinamide: A Potential NAD+ Modulator

Intended Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific information on nicotinamide adenine dinucleotide (NAD+) modulation and explores the potential of 6-(2,2,2-Trifluoroethoxy)nicotinamide in this context. It is important to note that publicly available research directly investigating this specific compound as a NAD+ modulator is limited. Therefore, this guide combines established principles of NAD+ biology and pharmacology with prospective analysis based on structural analogy and related findings.

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its decline is implicated in a host of age-related and metabolic diseases. Consequently, strategies to modulate intracellular NAD+ levels are of significant therapeutic interest. A key regulator of NAD+ biosynthesis is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This guide provides a comprehensive overview of the rationale for targeting NAMPT for NAD+ modulation and investigates the potential of the novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, in this role. While direct evidence of its activity as a NAD+ modulator is not yet prevalent in the literature, its structural similarity to the natural NAMPT substrate, nicotinamide, suggests a plausible hypothesis for its mechanism of action. Furthermore, a related, more complex molecule has been identified as an ATP-binding cassette transporter A1 (ABCA1) inducer, hinting at a potential interplay between lipid metabolism and NAD+ biology that warrants further exploration. This document will delve into the synthesis, proposed mechanism of action, and the necessary experimental validation for 6-(2,2,2-Trifluoroethoxy)nicotinamide as a putative NAD+ modulator.

The Central Role of NAD+ in Cellular Homeostasis and Disease

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, where it plays a critical role in a vast array of biological processes.[1] It is indispensable for cellular bioenergetics, acting as a key electron carrier in metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, which are fundamental for ATP production.[1] Beyond its role in redox reactions, NAD+ is a crucial substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases. These enzymes are involved in essential cellular functions such as DNA repair, gene expression, and calcium signaling.

A decline in cellular NAD+ levels has been associated with the hallmarks of aging and a spectrum of age-related pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[1] This has spurred significant interest in developing therapeutic strategies to augment NAD+ levels, either by supplementing with NAD+ precursors or by inhibiting NAD+-consuming enzymes.

The NAD+ Salvage Pathway and the Significance of NAMPT

The primary mechanism for maintaining intracellular NAD+ pools in mammals is the salvage pathway, which recycles nicotinamide (NAM), a form of vitamin B3, back into NAD+. A key and rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[2]

Given its critical role, NAMPT has emerged as a significant therapeutic target. In certain contexts, such as oncology, where cancer cells exhibit a high metabolic rate and increased reliance on the NAD+ salvage pathway, NAMPT inhibitors have been developed as anti-cancer agents.[3] These inhibitors function by competing with nicotinamide for the active site of NAMPT, thereby depleting cellular NAD+ and inducing metabolic stress and cell death in highly dependent cancer cells.[3]

Caption: The NAD+ Salvage Pathway highlighting the rate-limiting role of NAMPT.

6-(2,2,2-Trifluoroethoxy)nicotinamide: A Novel Candidate for NAD+ Modulation

While a number of NAMPT inhibitors have been developed, the exploration of new chemical scaffolds remains a priority for improving potency, selectivity, and pharmacokinetic properties. 6-(2,2,2-Trifluoroethoxy)nicotinamide is a nicotinamide derivative that has emerged as a compound of interest.

Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide

Direct public documentation for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide is scarce. However, a plausible synthetic route can be extrapolated from related structures found in patent literature, such as the synthesis of 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide. The core synthesis of the 6-alkoxynicotinamide scaffold can be approached through nucleophilic aromatic substitution (SNAr).

A general strategy involves the reaction of a 6-halonicotinamide with 2,2,2-trifluoroethanol in the presence of a suitable base.

Caption: Proposed synthetic workflow for 6-(2,2,2-Trifluoroethoxy)nicotinamide.

Hypothetical Mechanism of Action as a NAMPT Inhibitor

Given its structural similarity to nicotinamide, it is hypothesized that 6-(2,2,2-Trifluoroethoxy)nicotinamide may act as a competitive inhibitor of NAMPT. The nicotinamide core of the molecule would be expected to bind to the active site of NAMPT, while the 2,2,2-trifluoroethoxy group at the 6-position could potentially occupy a hydrophobic pocket within the enzyme's active site, thereby preventing the binding of the natural substrate.

Sources

A Comprehensive Physicochemical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinamide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and target engagement. 6-(2,2,2-Trifluoroethoxy)nicotinamide, a derivative of vitamin B3, represents a compelling scaffold for drug discovery, merging the well-established biological relevance of the nicotinamide core with the unique physicochemical properties endowed by the trifluoroethoxy substituent. This guide provides a comprehensive technical overview of its synthesis, purification, and in-depth physicochemical characterization, offering a foundational resource for its application in pharmaceutical research and development.

Molecular Profile and Structural Elucidation

6-(2,2,2-Trifluoroethoxy)nicotinamide is a crystalline solid with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Its chemical structure consists of a pyridine ring with a carboxamide group at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 676533-51-0 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| SMILES | O=C(N)c1cc(OCC(F)(F)F)ccn1 |

Synthesis and Purification

A plausible and efficient synthetic route to 6-(2,2,2-Trifluoroethoxy)nicotinamide involves a nucleophilic aromatic substitution (SNA) reaction.[1][2] This approach is predicated on the reaction of a suitable 6-halonicotinamide precursor, such as 6-chloronicotinamide, with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow for 6-(2,2,2-Trifluoroethoxy)nicotinamide.

Step-by-Step Synthetic Protocol

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous 2,2,2-trifluoroethanol (1.5 eq.) to a suspension of a strong base like sodium hydride (1.2 eq.) in an anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF) at 0 °C.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium trifluoroethoxide solution, add 6-chloronicotinamide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 6-(2,2,2-Trifluoroethoxy)nicotinamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 6-(2,2,2-Trifluoroethoxy)nicotinamide is critical for its development as a potential therapeutic agent. The introduction of the trifluoroethoxy group is anticipated to modulate the properties of the parent nicotinamide molecule significantly.[3][4][5][6]

Table 2: Comparison of Physicochemical Properties

| Property | Nicotinamide (Experimental) | 6-(2,2,2-Trifluoroethoxy)nicotinamide (Predicted Effects) |

| Melting Point (°C) | 128-131 | Likely higher due to increased molecular weight and potential for altered crystal packing. |

| Aqueous Solubility | High (1000 g/L at 20 °C) | Expected to be lower due to the hydrophobic nature of the trifluoroethoxy group.[7] |

| pKa | 3.3 (pyridine nitrogen) | The electron-withdrawing nature of the trifluoroethoxy group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.[5][8] |

| LogP | -0.37 | The lipophilic trifluoroethoxy group will significantly increase the LogP value, indicating greater lipid solubility.[3][4] |

Spectroscopic Analysis

NMR spectroscopy is indispensable for the structural confirmation of 6-(2,2,2-Trifluoroethoxy)nicotinamide.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the diastereotopic methylene protons of the trifluoroethoxy group (a quartet due to coupling with the three fluorine atoms), and the amide protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the trifluoroethoxy group (with the trifluoromethyl carbon appearing as a quartet), and the carbonyl carbon of the amide.

-

¹⁹F NMR: The fluorine NMR will exhibit a single signal (a triplet due to coupling with the methylene protons) characteristic of the CF₃ group.

Protocol for NMR Sample Preparation: [9][10][11]

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire the spectra on a calibrated NMR spectrometer, typically at a frequency of 400 MHz or higher for detailed analysis.

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry Sample Preparation: [12][13][14][15][16]

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

For electrospray ionization (ESI), the diluted sample can be directly infused or injected into the mass spectrometer.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 6-(2,2,2-Trifluoroethoxy)nicotinamide and for monitoring reaction progress.

Protocol for HPLC Analysis: [17][18][19][20][21]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water (both with 0.1% formic acid).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a reverse-phase C18 column and a UV detector set to an appropriate wavelength (e.g., 260 nm, based on the chromophore).

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Thermal Analysis

DSC is used to determine the melting point and purity of the compound.[22][23][24][25][26]

Protocol for DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to determine the melting endotherm.

TGA provides information about the thermal stability and decomposition profile of the compound.[27][28][29]

Protocol for TGA Analysis:

-

Place 5-10 mg of the sample in a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

Determination of Physicochemical Constants

The acidity constant (pKa) of the pyridine nitrogen is a critical parameter influencing the ionization state and solubility of the molecule at physiological pH.

Protocol for Potentiometric Titration: [30][31][32][33][34]

-

Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the half-equivalence point of the titration curve.

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.

Protocol for Shake-Flask Method:

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Applications in Drug Development

The unique combination of the nicotinamide scaffold and the trifluoroethoxy group suggests several potential applications for 6-(2,2,2-Trifluoroethoxy)nicotinamide in drug development. The parent molecule, nicotinamide, is known to be a precursor to NAD+ and an inhibitor of sirtuins and PARP. The trifluoroethoxy group can enhance metabolic stability and cell permeability.[3][4][5] This derivative could therefore be explored as a modulator of NAD+-dependent pathways with improved pharmacokinetic properties for applications in neurodegenerative diseases, metabolic disorders, and oncology.

Caption: Relationship between molecular features, enhanced properties, and potential applications.

Conclusion

6-(2,2,2-Trifluoroethoxy)nicotinamide is a promising molecule for further investigation in drug discovery and development. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The presented protocols, grounded in established scientific principles and authoritative standards, offer a robust starting point for researchers and scientists working with this and similar fluorinated nicotinamide derivatives. The anticipated modulation of physicochemical properties by the trifluoroethoxy group highlights the potential for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

-

Methyl 6-chloropyridazine-3-carboxylate - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

-

Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved February 2, 2026, from [Link]

-

Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 14). ResolveMass. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

-

NMR spectroscopy of small molecules in solution. (2025, December 3). Royal Society of Chemistry. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 2, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 2, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved February 2, 2026, from [Link]

-

Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. (2011, October). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved February 2, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 2, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. Retrieved February 2, 2026, from [Link]

-

Are You Sure You Understand USP <621>? (2024, September 16). Chromatography Online. [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021, January 29). RSC Publishing. [Link]

-

Basic NMR Concepts. (n.d.). Boston University. Retrieved February 2, 2026, from [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical. Retrieved February 2, 2026, from [Link]

-

Physicochemical properties of fluorine-containing saturated (hetero)cycles. (2023, July 25). YouTube. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved February 2, 2026, from [Link]

-

Protocols | Mass Spectrometry Facility | SIU. (n.d.). Retrieved February 2, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Guidance for TGO 101: Standard for tablets, capsules and pills. (n.d.). Therapeutic Goods Administration (TGA). Retrieved February 2, 2026, from [Link]

-

Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

-

Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved February 2, 2026, from [Link]

-

Fluorocarbon. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Measurement of pKa by Potentiometry. (2021, August 17). YouTube. [Link]

-

Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. (2025, September 16). PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

-

USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). PubMed Central. [Link]

-

TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 2, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. tecan.com [tecan.com]

- 15. Protocols | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]

- 16. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. usp.org [usp.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. <621> CHROMATOGRAPHY [drugfuture.com]

- 20. agilent.com [agilent.com]

- 21. scribd.com [scribd.com]

- 22. torontech.com [torontech.com]

- 23. tainstruments.com [tainstruments.com]

- 24. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 25. news-medical.net [news-medical.net]

- 26. mdpi.com [mdpi.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. veeprho.com [veeprho.com]

- 29. tga.gov.au [tga.gov.au]

- 30. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. scispace.com [scispace.com]

- 33. dergipark.org.tr [dergipark.org.tr]

- 34. youtube.com [youtube.com]

A Strategic Framework for the Preliminary Toxicity Screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This technical guide presents a comprehensive, multi-tiered strategy for the preliminary toxicity screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide, a novel compound with therapeutic potential. Given the absence of published toxicological data for this specific molecule, this whitepaper establishes a robust, field-proven framework grounded in regulatory guidelines and best practices. We will detail a logical progression of assays, from initial in vitro assessments of cytotoxicity, genotoxicity, and cardiac liability to a confirmatory in vivo acute oral toxicity study. The causality behind each experimental choice is explained, emphasizing the creation of a self-validating data package to enable informed go/no-go decisions in early-stage drug development. This guide is intended for researchers, toxicologists, and drug development professionals tasked with evaluating the safety profile of new chemical entities.

Introduction: The Imperative for Early Safety Assessment

6-(2,2,2-Trifluoroethoxy)nicotinamide is a synthetic nicotinamide derivative. The nicotinamide scaffold is a well-established pharmacophore present in numerous therapeutic agents and is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. While this modification may enhance efficacy, it can also introduce unforeseen toxicological liabilities.

High doses of the parent compound, nicotinamide, have been associated with side effects including gastrointestinal discomfort and, in rare cases, liver toxicity.[1][2] Therefore, a proactive and systematic approach to toxicity screening is not merely a regulatory formality but a critical step to de-risk the development program for 6-(2,2,2-Trifluoroethoxy)nicotinamide. Early identification of potential safety issues allows for the efficient allocation of resources, guiding medicinal chemistry efforts toward safer, more promising candidates.[3]

This guide outlines a tiered approach, beginning with high-throughput in vitro assays to rapidly assess key toxicity endpoints, followed by a limited, ethically-sound in vivo study to understand systemic effects.

The Tiered Toxicity Screening Workflow

A tiered or phased approach is the cornerstone of modern toxicology. It prioritizes the use of non-animal methods where possible and ensures that animal studies are only conducted on compounds with a sufficiently promising initial safety profile. This workflow maximizes data generation while minimizing resource expenditure and animal usage.

Caption: Principle of the MTT cytotoxicity assay.

Genotoxicity Screening

Causality: Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer. [4]The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying substances that can produce genetic damage. [5][6]It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium. [7]A mutagenic compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies. [7]

| Strain | Mutation Type Detected | Without S9 Mix | With S9 Mix | Result |

| TA98 | Frameshift | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |

| TA100 | Base-pair Substitution | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |

| TA1535 | Base-pair Substitution | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |

| TA1537 | Frameshift | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |

| A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative control. |

[4]1. Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C. 2. Metabolic Activation (S9 Mix): The test is performed both with and without a liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite. 3. Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9). [5]4. Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube. [6]Gently vortex and pour the mixture onto a minimal glucose agar plate. 5. Incubation: Incubate the plates at 37°C for 48-72 hours. 6. Colony Counting: Count the number of revertant colonies on each plate. 7. Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A positive control (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be included to validate the assay.

Cardiotoxicity Screening: hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical toxicological endpoint. [8]Blockade of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. [9]Identifying hERG liability early is a regulatory requirement and crucial for preventing a major cause of drug withdrawal. [10]

| Test Article Concentration (µM) | % hERG Inhibition |

| 0.1 | [Result] |

| 1.0 | [Result] |

| 10.0 | [Result] |

| 30.0 | [Result] |

| IC₅₀ (µM) | [Calculated Value] |

[8]1. Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). 2. Assay Preparation: Harvest cells and prepare a single-cell suspension for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch). 3. Compound Application: Prepare serial dilutions of the test compound. The automated system will apply a vehicle control solution to establish a baseline current, followed by sequential application of increasing concentrations of the test compound. 4. Electrophysiology: A specific voltage protocol is applied to the cells to elicit the hERG current. [11]The system records the potassium current flowing through the hERG channels before and after compound application. 5. Data Acquisition: The peak tail current is measured at each concentration. The percentage of inhibition is calculated by comparing the current in the presence of the compound to the baseline current. 6. Analysis: Plot the concentration-response curve and calculate the IC₅₀ value. A known hERG blocker (e.g., E-4031 or dofetilide) is used as a positive control. [11][12]

Tier 2: Preliminary In Vivo Assessment

If the in vitro data from Tier 1 do not reveal significant liabilities (e.g., low cytotoxicity, negative in the Ames test, and a high hERG IC₅₀), a preliminary in vivo study is warranted. This step provides crucial information about the compound's effects in a whole biological system.

Acute Oral Toxicity Study

Causality: This study aims to determine the short-term toxic effects of a single, high dose of the substance and to estimate its acute toxicity, often expressed as an LD₅₀ (the dose lethal to 50% of the test animals). The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) are modern, ethically-refined methods that use a minimal number of animals to classify the substance's toxicity. [13][14]This study helps identify target organs of toxicity and informs dose selection for future, more extensive studies.

[14]1. Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old. [13]Animals are acclimatized for at least 5 days before dosing. 2. Dosing Procedure: This is a stepwise procedure using 3 animals per step. [14] * Step 1: Dose the first group of 3 animals at a starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise). The compound is administered orally via gavage.

- Decision Tree: The outcome of the first step determines the next dose.

- If 2 or 3 animals die, the test is stopped, and the substance is classified.

- If 0 or 1 animal dies, the procedure continues to the next step, dosing a new group of 3 animals at a higher dose (e.g., 2000 mg/kg).

- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days. [13][14]4. Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible pathological changes in organs and tissues.

- Classification: Based on the pattern of mortality at the different dose levels, the compound is assigned to a GHS (Globally Harmonized System) toxicity category.

| Parameter | Observation |

| Test Guideline | OECD 423 |

| Species/Strain | Rat / Sprague-Dawley |

| Sex | Female |

| Dose Levels Tested | 300 mg/kg, 2000 mg/kg |

| Mortality | [e.g., 1/3 at 2000 mg/kg] |

| Clinical Signs | [e.g., Lethargy, piloerection observed at 2000 mg/kg, resolving by day 3] |

| Body Weight Changes | [e.g., Slight transient decrease at 2000 mg/kg] |

| Gross Necropsy Findings | [e.g., No treatment-related abnormalities observed] |

| Estimated GHS Category | [e.g., Category 4: LD₅₀ > 300 and ≤ 2000 mg/kg] |

Data Integration and Decision Making

The culmination of this screening cascade is a holistic assessment of the data.

-

A potent cytotoxicity (IC₅₀ in the low micromolar range) is a significant red flag.

-

A positive Ames test is a major hurdle, suggesting mutagenic potential that is often a non-negotiable reason to halt development.

-

A potent hERG inhibition (IC₅₀ < 10 µM) indicates a high risk of cardiotoxicity and warrants serious consideration for termination or significant structural modification.

-

The acute oral toxicity study provides the first insight into systemic toxicity and target organs. An LD₅₀ below 300 mg/kg would classify the compound as highly toxic and likely halt its development for most indications.

A favorable profile would be characterized by low cytotoxicity (IC₅₀ > 50 µM), a negative Ames test result, low hERG liability (IC₅₀ > 30 µM), and low acute oral toxicity (LD₅₀ > 2000 mg/kg). Such a profile would provide strong justification to advance 6-(2,2,2-Trifluoroethoxy)nicotinamide to more detailed preclinical safety studies.

Conclusion

This technical guide has outlined a logical, efficient, and scientifically rigorous framework for the preliminary toxicity screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide. By systematically evaluating cytotoxicity, genotoxicity, and cardiotoxicity in vitro before proceeding to a confirmatory in vivo acute toxicity study, development teams can make an early, evidence-based assessment of the compound's safety profile. This tiered strategy ensures that resources are focused on candidates with the highest probability of success while upholding the highest standards of scientific integrity and animal welfare. The data generated through this workflow will form the critical foundation for all subsequent stages of nonclinical and clinical development.

References

-

Healthline. (2024). Nicotinamide Riboside: Benefits, Side Effects and Dosage. [Link]

-

Patsnap Synapse. (2024). What are the side effects of Nicotinamide?. [Link]

-

ResearchGate. (2025). Hepatic Toxicity from Large Doses of Vitamin B 3 (Nicotinamide). [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

National Center for Biotechnology Information. (2012). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. [Link]

-

PDF. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. [Link]

-

U.S. Food & Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

-

Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

-

The Joint Research Centre, European Union. (n.d.). Acute Toxicity. [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]

-

ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. [Link]

-

IJARESM. (n.d.). In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]

Sources

- 1. What are the side effects of Nicotinamide? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 9. criver.com [criver.com]

- 10. metrionbiosciences.com [metrionbiosciences.com]

- 11. fda.gov [fda.gov]

- 12. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Interaction of 6-(2,2,2-Trifluoroethoxy)nicotinamide with NAMPT

An In-Depth Technical Guide to the Molecular

Authored by a Senior Application Scientist

This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the characterization of the interaction between the novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, and its target, Nicotinamide Phosphoribosyltransferase (NAMPT). The methodologies and principles outlined herein are based on established best practices for the evaluation of NAMPT inhibitors.

Introduction: NAMPT as a Critical Therapeutic Target

Nicotinamide Phosphoribosyltransferase (NAMPT) is a dimeric enzyme that plays a pivotal role in cellular metabolism as the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway recycles nicotinamide (NAM) back into NAD+, a coenzyme essential for a multitude of cellular processes, including redox reactions, DNA repair, and cell survival.[1][2]

In many malignancies, including breast, colorectal, and gastric cancers, NAMPT is overexpressed.[3] Cancer cells exhibit a heightened metabolic rate and increased reliance on NAD+ for sustained proliferation and to counteract genomic instability.[2] This dependency makes NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering metabolic catastrophe, disrupting DNA repair mechanisms, and ultimately inducing apoptosis in cancer cells.[4] Consequently, the development of potent and selective NAMPT inhibitors is an active area of oncology research.[3]

Molecular Profile and Hypothesized Binding of 6-(2,2,2-Trifluoroethoxy)nicotinamide

The subject of this guide is 6-(2,2,2-Trifluoroethoxy)nicotinamide, a derivative of the natural NAMPT substrate, nicotinamide. Its structure suggests a competitive mechanism of inhibition.

Chemical Structure:

-

Core: Nicotinamide (a pyridine ring with a carboxamide group at position 3).

-

Substitution: A 2,2,2-Trifluoroethoxy group at position 6 of the pyridine ring.

Predicted Mechanism of Interaction

Based on extensive structural biology studies of other nicotinamide-based NAMPT inhibitors, we can predict the binding mode of 6-(2,2,2-Trifluoroethoxy)nicotinamide. NAMPT inhibitors typically occupy the nicotinamide-binding site, which is comprised of the active site, a nucleobase pocket, and an adjacent hydrophobic tunnel often referred to as the "rear channel".[1][5]

Key Predicted Interactions:

-

Nicotinamide Core: The pyridine ring of the inhibitor is expected to form crucial π-stacking interactions with the aromatic side chain of Tyrosine 18 (Tyr18).[3] The carboxamide group is predicted to form hydrogen bonds with residues such as Serine 275.[5]

-

6-(2,2,2-Trifluoroethoxy) Group: This bulky, lipophilic, and electron-withdrawing group is hypothesized to extend into the narrow, lipophilic tunnel of the active site.[3] This interaction is critical as it can significantly enhance binding affinity and selectivity compared to the natural substrate. The trifluoro group may form specific interactions with hydrophobic residues lining this channel.

The following diagram illustrates the hypothesized binding of the compound within the NAMPT active site.

Caption: Predicted interactions of the inhibitor within the NAMPT active site.

Biochemical Characterization: Quantifying the Interaction

To validate the predicted interaction and quantify the inhibitor's potency, a robust biochemical assay is essential. A coupled-enzyme, fluorescence-based assay is a standard and reliable method.[6]

Rationale for the Biochemical Assay

This assay measures the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), through a series of coupled enzymatic reactions that ultimately generate a fluorescent signal.[6] The intensity of the fluorescence is directly proportional to NAMPT activity. The causal logic is as follows:

-

NAMPT Reaction: NAMPT converts Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into NMN.[7]

-

NMNAT Coupling: NMN is converted by NMN Adenylyltransferase (NMNAT) to NAD+.

-

ADH Reporter: Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol.

-

Detection: NADH is a fluorescent molecule (Excitation ~340 nm, Emission ~460 nm) that can be readily quantified.

Inhibition of NAMPT by 6-(2,2,2-Trifluoroethoxy)nicotinamide will decrease NMN production, leading to a dose-dependent reduction in the fluorescent signal.

Detailed Protocol: In Vitro NAMPT Inhibition Assay

This protocol is designed for a 96-well plate format and serves as a self-validating system by including appropriate controls.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phospho-α-D-ribose 1-diphosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

NMN Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)[7]

-

6-(2,2,2-Trifluoroethoxy)nicotinamide (test compound)

-

FK866 (positive control inhibitor)

-

DMSO (vehicle control)

-

96-well black, opaque-bottom plates

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the in vitro NAMPT biochemical assay.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control, FK866.

-

Reaction Setup: In each well of a 96-well plate, add the components in the following order:

-

Assay Buffer.

-

1 µL of test compound dilution or DMSO (for 0% inhibition) or a known inhibitor (for 100% inhibition control).

-

The coupling enzymes (NMNAT, ADH) and co-substrates (PRPP, ATP, Ethanol).

-

Recombinant NAMPT enzyme. Include wells without NAMPT as a background control.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at 37°C to allow the inhibitor to bind to NAMPT.[7]

-

Reaction Initiation: Initiate the reaction by adding a solution of Nicotinamide (NAM).

-

Incubation: Incubate the plate for 20 minutes at 37°C.[7]

-

Detection: Measure the fluorescence intensity using a plate reader with excitation set to ~340 nm and emission to ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all wells.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation and Interpretation

The primary output of this experiment is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce NAMPT activity by 50%. A lower IC50 value indicates higher potency.

| Parameter | 6-(2,2,2-Trifluoroethoxy)nicotinamide | FK866 (Control) |

| Biochemical IC50 | To be determined | ~1-10 nM[1][5] |

Cellular Characterization: Confirming On-Target Activity

While a biochemical assay confirms direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate cell membranes, engage the target in a complex biological environment, and elicit the expected downstream physiological response.

Protocol: Cellular NAD+/NADH Measurement

Rationale: The direct consequence of NAMPT inhibition in cells is the depletion of the NAD+ pool. Measuring the total NAD+/NADH levels provides a robust, proximal biomarker of target engagement.

Procedure:

-

Cell Culture: Plate a cancer cell line known to be dependent on the NAMPT salvage pathway (e.g., A2780 ovarian cancer cells) in a 96-well plate.[1]

-

Treatment: Treat the cells with a serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide for a defined period (e.g., 4-24 hours).

-

Lysis and Detection: Lyse the cells and measure the total NAD+/NADH levels using a commercial bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay).[7]

-

Analysis: Plot the NAD+ levels against the inhibitor concentration to determine the concentration at which NAD+ levels are reduced by 50% (EC50).

Protocol: Cell Viability Assay

Rationale: Depletion of NAD+ is expected to impair cell proliferation and induce cell death. A cytotoxicity assay quantifies the functional downstream consequence of NAMPT inhibition.

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.

-

Viability Measurement: Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Self-Validation: The NMN Rescue Experiment

To definitively prove that the observed cytotoxicity is due to on-target NAMPT inhibition, a rescue experiment is performed.

Causality: If the inhibitor's effect is solely through NAMPT, then replenishing the downstream product, NMN, should bypass the enzymatic block and restore cell viability. Procedure: Co-treat the cells with the inhibitor and a high concentration of exogenous NMN. Expected Outcome: The cytotoxic effect of 6-(2,2,2-Trifluoroethoxy)nicotinamide should be significantly or completely reversed in the presence of NMN.[1]

Workflow for Cellular Assays:

Caption: Integrated workflow for cellular validation of NAMPT inhibitors.

Structural Elucidation via X-Ray Crystallography

To gain definitive, high-resolution insight into the binding mode, co-crystallization of the NAMPT enzyme with 6-(2,2,2-Trifluoroethoxy)nicotinamide is the gold standard.

Protocol Overview: Co-crystallization

Rationale: A crystal structure provides irrefutable evidence of direct binding and reveals the precise atomic interactions between the inhibitor and the protein, which is invaluable for structure-based drug design and for explaining the basis of potency and selectivity.

Procedure:

-

Protein Expression and Purification: Express and purify high-quality, soluble NAMPT protein.[7]

-

Complex Formation: Incubate the purified NAMPT protein with a molar excess of 6-(2,2,2-Trifluoroethoxy)nicotinamide (e.g., 0.5–1 mmol/L).[7]

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting-drop or hanging-drop).[7] A common starting condition for NAMPT involves PEG 3350 as a precipitant.[7]

-

Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect and harvest the crystals.

-

Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the three-dimensional structure of the NAMPT-inhibitor complex.

Conclusion

The evaluation of 6-(2,2,2-Trifluoroethoxy)nicotinamide's interaction with NAMPT requires a multi-faceted approach that integrates biochemical, cellular, and structural methods. By following the detailed protocols and logical workflows outlined in this guide, researchers can robustly characterize the inhibitor's potency, confirm its on-target mechanism of action, and elucidate its precise binding mode. This comprehensive characterization is a critical step in the drug discovery and development pipeline for novel NAMPT-targeted cancer therapeutics.

References

- Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?

- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?

- Zheng, X., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677–88.

- Tan, B., et al. (2013). Pharmacokinetics of the SABRE agent 4,6-d2-Nicotinamide and also Nicotinamide in rats following oral and intravenous administration. Cancer Chemotherapy and Pharmacology.

- Hote, M. P., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)

- Lucena-Cacace, A., et al. (2019). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.

- Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.

- O'Brien, T., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance.

- Hote, M. P., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)

- Tang, S., et al. (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Effects of 6-(2,2,2-Trifluoroethoxy)nicotinamide on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive experimental framework for characterizing the effects of the novel compound 6-(2,2,2-Trifluoroethoxy)nicotinamide on cellular metabolism. As a derivative of nicotinamide, a key precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), this compound holds the potential to modulate a wide array of metabolic pathways. This document provides a detailed, step-by-step approach for a systematic investigation, from initial cell viability assessments to in-depth metabolomic profiling. The methodologies described herein are designed to provide a robust and self-validating system for elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Introduction: The Rationale for Investigating 6-(2,2,2-Trifluoroethoxy)nicotinamide

Nicotinamide and its derivatives are at the forefront of metabolic research due to their central role in cellular bioenergetics. As a precursor to NAD+, nicotinamide influences a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. The novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, presents an intriguing subject for investigation. The addition of a trifluoroethoxy group to the nicotinamide scaffold may alter its chemical properties, such as cell permeability and interaction with target proteins, potentially leading to unique effects on cellular metabolism compared to its parent compound.

This guide provides a strategic and detailed experimental workflow to systematically dissect the metabolic consequences of treating cells with 6-(2,2,2-Trifluoroethoxy)nicotinamide. By following the protocols outlined, researchers can gain a comprehensive understanding of the compound's mechanism of action, a critical step in its development as a potential therapeutic agent.

Proposed Mechanism of Action and Key Research Questions

Based on its structural similarity to nicotinamide, we hypothesize that 6-(2,2,2-Trifluoroethoxy)nicotinamide will likely influence cellular metabolism by modulating intracellular NAD+ pools. This could occur through various mechanisms, including serving as a more efficient precursor for NAD+ synthesis or by inhibiting NAD+-consuming enzymes.

This leads to several key research questions:

-

What is the optimal, non-toxic concentration range of 6-(2,2,2-Trifluoroethoxy)nicotinamide for in vitro studies?

-

Does the compound alter mitochondrial respiration and/or glycolysis?

-

Does it directly impact the intracellular concentrations of NAD+ and NADH?

-

What is the global effect of the compound on the cellular metabolome?

-

Does the compound engage with specific protein targets within the cell to exert its effects?

The following experimental plan is designed to address these questions systematically.

Experimental Workflows: A Step-by-Step Investigative Approach

This section details a series of experiments to thoroughly characterize the metabolic effects of 6-(2,2,2-Trifluoroethoxy)nicotinamide.

Foundational Analysis: Cell Viability and Proliferation

Before delving into metabolic assays, it is crucial to determine the compound's effect on cell viability and proliferation.[1] This will establish a working concentration range that is not cytotoxic, ensuring that any observed metabolic changes are not simply a consequence of cell death.[1]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells of interest (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Real-Time Metabolic Analysis: Seahorse XF Cell Mito Stress Test

The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[2][3] This will reveal if 6-(2,2,2-Trifluoroethoxy)nicotinamide affects key parameters of mitochondrial respiration.[3][4]

Experimental Protocol: Seahorse XF Cell Mito Stress Test [4][5]

-

Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with a non-toxic concentration of 6-(2,2,2-Trifluoroethoxy)nicotinamide for a predetermined duration (e.g., 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[5]

-

Cartridge Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

-

Data Analysis: The Seahorse software will calculate key mitochondrial parameters: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation: Expected Output from Seahorse XF Mito Stress Test

| Parameter | Vehicle Control (pmol/min) | 6-(2,2,2-Trifluoroethoxy)nicotinamide (pmol/min) |